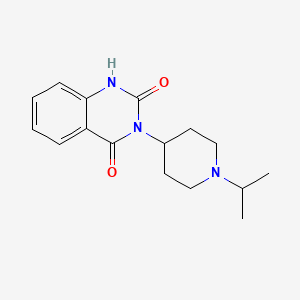![molecular formula C13H11F2N3O B7468092 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole involves the inhibition of enzymes such as topoisomerase II and tubulin, which are involved in cell division and proliferation. It also inhibits the activity of fungal and bacterial enzymes, leading to their death. The neuroprotective effects of this compound are thought to be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits the growth of fungi and bacteria by disrupting their cell wall and membrane. In addition, it has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole in laboratory experiments include its potent anticancer, antifungal, and antibacterial activity. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the use of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole in scientific research. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the development of new antifungal and antibacterial agents. In addition, further studies are needed to determine the safety and efficacy of this compound for use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis method of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole involves the reaction of 5,6-difluoro-1H-benzimidazole-2-carbaldehyde with 3,5-dimethyl-1,2-oxazole in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a solvent such as dichloromethane or dimethylformamide. The resulting product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole has been studied extensively for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In addition, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[(5,6-difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-9(8(2)19-17-7)5-18-6-16-12-3-10(14)11(15)4-13(12)18/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWRPKXNZVUPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=NC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
